

An In-Depth Technical Guide to the Physical and Chemical Properties of Rubijervine

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Compound of Interest

Compound Name: **Rubijervine**

Cat. No.: **B13786517**

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Abstract

Rubijervine, a naturally occurring steroidal alkaloid found predominantly in plants of the *Veratrum* genus, has garnered interest within the scientific community for its potential biological activities. Structurally similar to other *Veratrum* alkaloids like jervine, it is implicated as an inhibitor of the Sonic hedgehog (Shh) signaling pathway, a critical pathway in embryonic development and oncology. This technical guide provides a comprehensive overview of the physical and chemical properties of **Rubijervine**, detailed experimental protocols for its isolation and analysis, and an examination of its interaction with the Shh signaling pathway. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Physical and Chemical Properties

Rubijervine is a complex steroidal alkaloid with the molecular formula $C_{27}H_{43}NO_2$.^{[1][2][3]} Its chemical structure features a modified steroid backbone with a fused furanopiperidine moiety.

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of **Rubijervine** and its common salt, **Rubijervine** hydrobromide.

Property	Value	Source(s)
Molecular Formula	C ₂₇ H ₄₃ NO ₂	[1] [2] [3]
Molecular Weight	413.64 g/mol	[3]
CAS Number	79-58-3	[1]
Melting Point	240-246 °C	[4]
Appearance	Needles (crystallized from alcohol)	
Solubility	Soluble in ethanol, methanol, benzene, chloroform. Slightly soluble in ether and petroleum ether. Very sparingly soluble in water.	
XLogP3-AA	4.7	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	3	[5]
Property	Value	Source(s)
Molecular Formula	C ₂₇ H ₄₄ BrNO ₂	[5]
Molecular Weight	494.5 g/mol	[5]
Appearance	Needles (from methanol + acetone)	
Decomposition Temperature	265-270 °C	

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of **Rubijervine**. While comprehensive public spectral data with peak assignments are limited, the following represents typical spectral characteristics.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum of **Rubijervine** is complex due to the large number of protons in the steroid nucleus and the piperidine ring. Characteristic signals would include those for the methyl groups, olefinic protons, and protons adjacent to hydroxyl and nitrogen atoms.
- ^{13}C NMR: The carbon NMR spectrum would show 27 distinct signals corresponding to the carbon skeleton of **Rubijervine**.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of **Rubijervine** would exhibit characteristic absorption bands for its functional groups:

- O-H stretching: A broad band in the region of 3200-3600 cm^{-1} due to the hydroxyl groups.[6]
- C-H stretching: Bands in the 2850-3000 cm^{-1} region for sp^3 hybridized carbons and potentially a weak band just above 3000 cm^{-1} for the vinylic C-H stretch.[7]
- C=C stretching: A weak to medium band around 1640-1680 cm^{-1} for the carbon-carbon double bond in the steroid ring.[7]
- C-N stretching: Typically observed in the 1000-1250 cm^{-1} region.
- C-O stretching: Strong bands in the 1050-1150 cm^{-1} region.[6]

1.2.3. Mass Spectrometry (MS)

- Exact Mass: 413.329379614 Da.[1]
- Monoisotopic Mass: 413.329379614 Da.[1]
- Predicted m/z values for adducts: $[\text{M}+\text{H}]^+$: 414.33666, $[\text{M}+\text{Na}]^+$: 436.31860.[1]

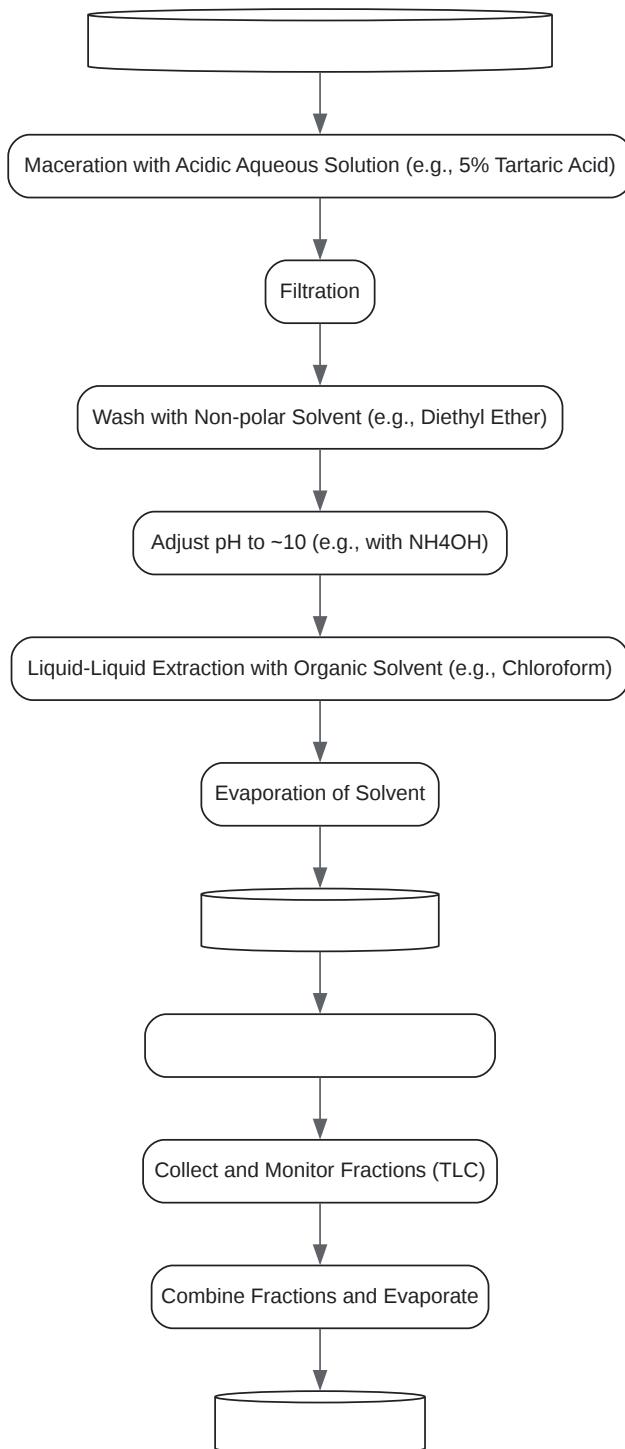
Experimental Protocols

Isolation and Purification of Rubijervine from Veratrum album

The following protocol is a representative method for the extraction and purification of steroidal alkaloids from Veratrum species and can be adapted for the specific isolation of **Rubijervine**.

[8][9]

Workflow for **Rubijervine** Isolation



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Caption: Workflow for the isolation of **Rubijervine**.

Methodology:

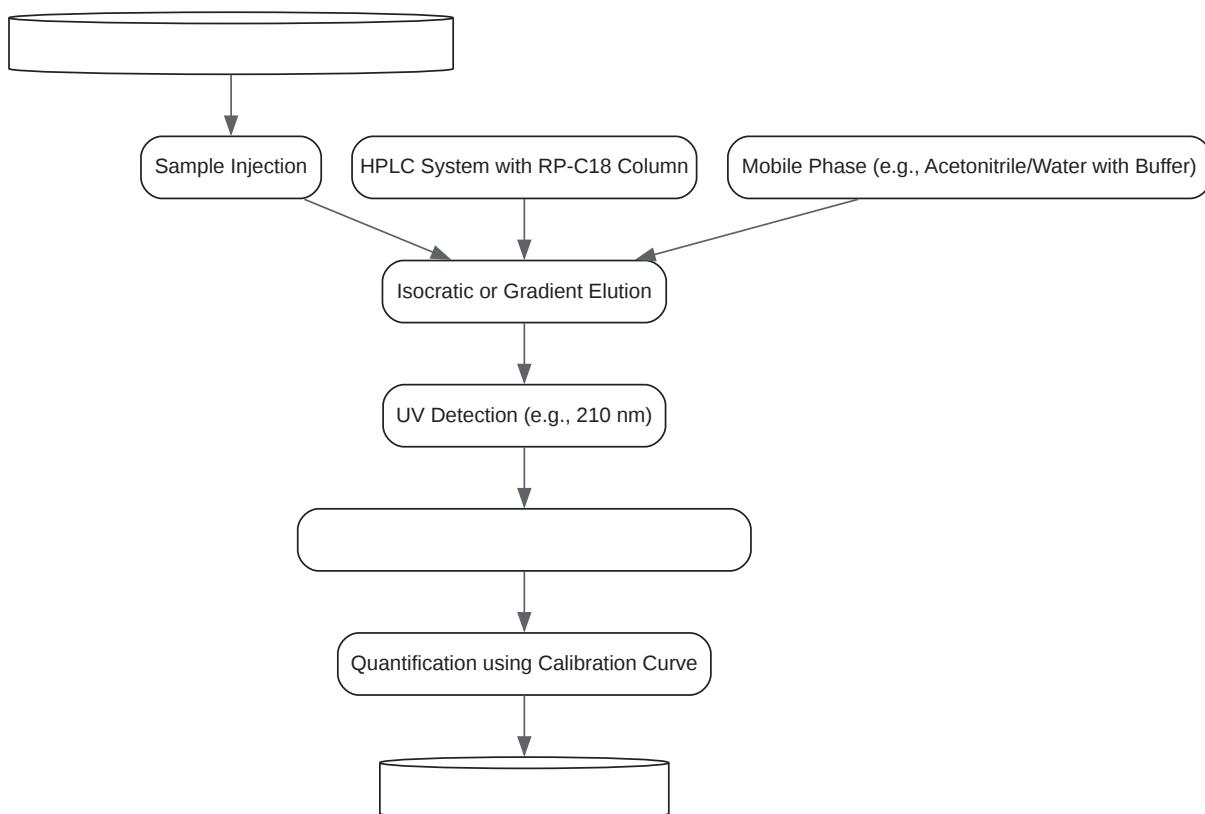
- Plant Material Preparation: Dried rhizomes of *Veratrum album* are finely powdered to increase the surface area for extraction.
- Acidic Extraction: The powdered plant material is macerated in an acidic aqueous solution (e.g., 5% tartaric acid or dilute HCl, pH 2.5-3.5) at room temperature for several hours. This process is typically repeated 2-3 times to ensure exhaustive extraction of the alkaloids, which are converted to their more water-soluble salt forms.[8]
- Filtration and Defatting: The acidic extract is filtered to remove solid plant debris. The filtrate is then washed with a non-polar organic solvent, such as diethyl ether, to remove lipids and other non-alkaloidal impurities.[8]
- Basification and Alkaloid Precipitation: The pH of the aqueous extract is adjusted to approximately 10 with a base like ammonium hydroxide or sodium carbonate. This deprotonates the alkaloid salts, causing the free-base alkaloids to precipitate.[8]
- Solvent Extraction: The precipitated alkaloids are then extracted into an immiscible organic solvent, such as chloroform. This step is repeated multiple times to ensure the complete transfer of the alkaloids into the organic phase.[8]
- Concentration: The combined organic extracts are concentrated under reduced pressure to yield a crude alkaloid mixture.
- Chromatographic Purification: The crude extract is subjected to silica gel column chromatography. A gradient elution is typically employed, starting with a non-polar solvent (e.g., petroleum ether or benzene) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).[8]
- Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing **Rubijervine**.

- Final Purification: Fractions containing pure **Rubijervine** are combined, and the solvent is evaporated to yield the purified compound. Further recrystallization from a suitable solvent system (e.g., ethanol-water) may be performed to obtain highly pure crystals.[9]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC (RP-HPLC) method can be developed and validated for the quantification of **Rubijervine** in plant extracts and pharmaceutical formulations. The following is a general protocol that can be optimized for specific applications.[10][11][12]

HPLC Analysis Workflow



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Caption: Workflow for HPLC analysis of **Rubijervine**.

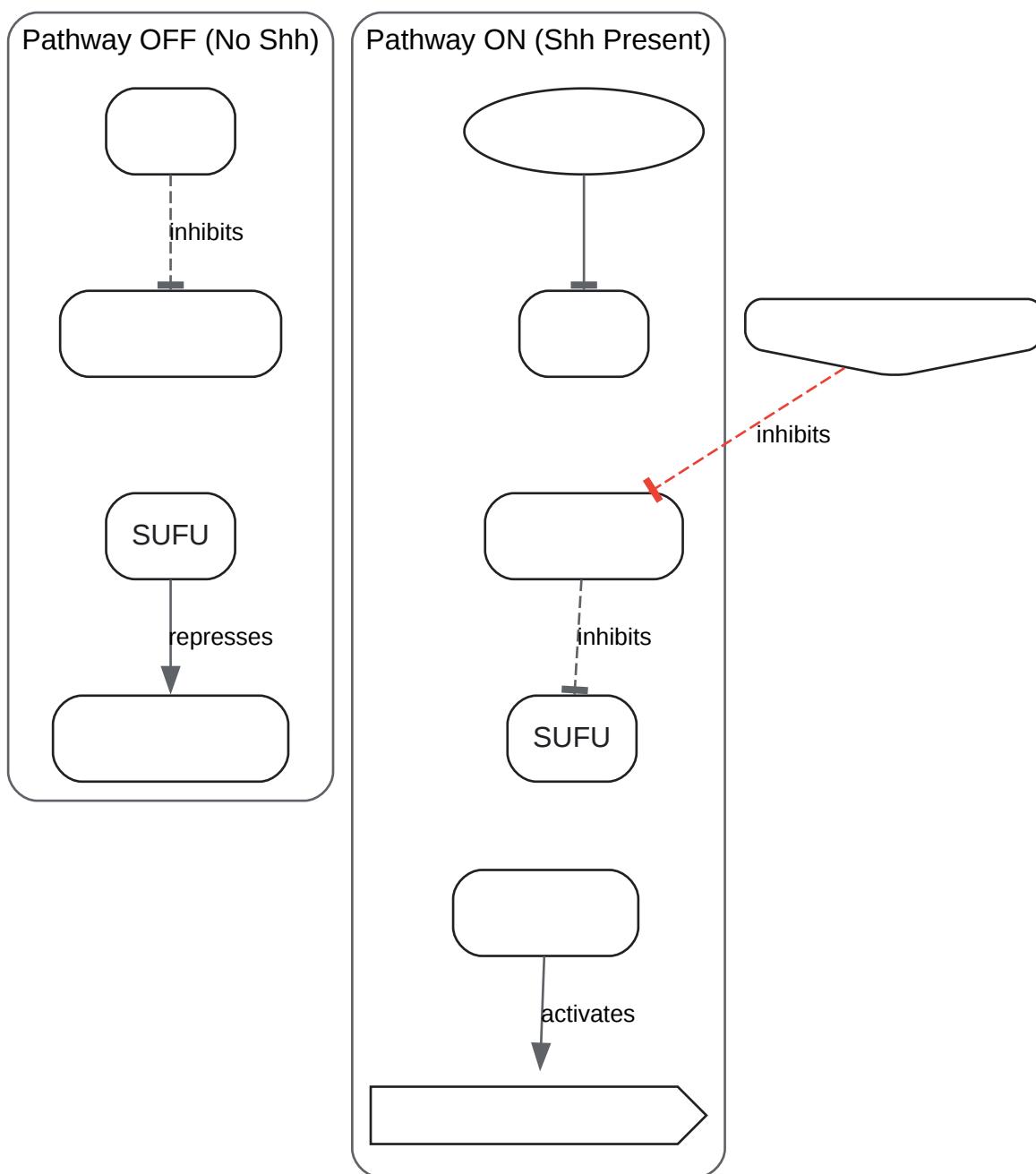
Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector, an autosampler, and a data acquisition system.
- Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 μ m particle size) is commonly used for alkaloid separation.
- Mobile Phase: A mixture of acetonitrile and water, often with a buffer such as ammonium formate or formic acid to control pH and improve peak shape. The exact ratio can be optimized through method development, either as an isocratic or gradient elution.
- Flow Rate: Typically around 1.0 mL/min.
- Detection: UV detection at a wavelength where **Rubijervine** exhibits significant absorbance (e.g., around 210 nm).
- Standard Preparation: A stock solution of pure **Rubijervine** is prepared in a suitable solvent (e.g., methanol), and a series of dilutions are made to construct a calibration curve.
- Sample Preparation: Plant extracts or other samples are dissolved in the mobile phase, filtered through a 0.45 μ m syringe filter, and then injected into the HPLC system.
- Quantification: The concentration of **Rubijervine** in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Signaling Pathway Inhibition: The Sonic Hedgehog (Shh) Pathway

Aberrant activation of the Sonic hedgehog (Shh) signaling pathway is implicated in the development and progression of various cancers.^{[13][14]} Several steroidal alkaloids from the Veratrum genus, including the structurally related compound jervine, are known inhibitors of this pathway.^[15] They exert their effects by directly binding to and inhibiting the G protein-coupled receptor, Smoothened (SMO).^{[16][17][18]}

Simplified Sonic Hedgehog (Shh) Signaling Pathway and Inhibition by **Rubijervine**



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Caption: Simplified model of Shh signaling and **Rubijervine**'s inhibitory action.

Mechanism of Action:

- Pathway "Off" State: In the absence of the Shh ligand, the transmembrane receptor Patched (PTCH1) inhibits the activity of Smoothened (SMO). This allows for the formation of a

complex containing Suppressor of fused (SUFU), which in turn represses the Glioma-associated oncogene (GLI) family of transcription factors.[14]

- Pathway "On" State: When the Shh ligand binds to PTCH1, the inhibition of SMO is relieved. Activated SMO then signals to dissociate the SUFU-GLI complex, leading to the activation and nuclear translocation of GLI transcription factors. These then induce the expression of target genes involved in cell proliferation, differentiation, and survival.[14]
- Inhibition by **Rubijervine**: **Rubijervine**, like other related Veratrum alkaloids, is believed to directly bind to the SMO receptor.[16] This binding event likely locks SMO in an inactive conformation, preventing its activation even in the presence of an upstream Shh signal. Consequently, the downstream signaling cascade is blocked, GLI transcription factors remain repressed, and the expression of target genes is inhibited.[15]

Conclusion

Rubijervine is a steroidal alkaloid with well-defined physical and chemical properties. Its structural similarity to known inhibitors of the Sonic hedgehog signaling pathway makes it a compound of significant interest for further investigation, particularly in the context of cancer therapeutics. The experimental protocols outlined in this guide provide a framework for the reliable isolation, purification, and quantification of **Rubijervine**, which is essential for advancing research into its biological activities and potential therapeutic applications. Further studies are warranted to fully elucidate the specific molecular interactions between **Rubijervine** and the Smoothened receptor and to explore its efficacy in preclinical models of diseases driven by aberrant Shh signaling.

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